molecular formula C18H14BrNO4 B2398251 6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 4517-91-3

6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2398251
CAS No.: 4517-91-3
M. Wt: 388.217
InChI Key: POCWUQUFQRYPHT-UHFFFAOYSA-N
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Description

This coumarin-derived carboxamide features a bromine substituent at position 6 of the chromene ring and a 4-ethoxyphenyl group attached to the amide nitrogen. The ethoxy group (-OCH₂CH₃) distinguishes it from analogs with methoxy (-OCH₃), halophenyl, or alkyl-substituted phenyl groups.

Properties

IUPAC Name

6-bromo-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-2-23-14-6-4-13(5-7-14)20-17(21)15-10-11-9-12(19)3-8-16(11)24-18(15)22/h3-10H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCWUQUFQRYPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis to 1-(4-Ethoxyphenyl)-2-Hydroxyethanone

The initial step involves hydrolyzing 2-bromo-1-(4-ethoxyphenyl)ethanone in ethanol/water with sodium hydroxide (80g) under reflux for 20 hours. Cooling and extraction with ethyl acetate yield 1-(4-ethoxyphenyl)-2-hydroxyethanone (58% yield).

Ring Closure in Acetic Acid

Heating the ester in acetic acid induces cyclization to form 4-(4-ethoxyphenyl)oxazole-2-(3H)-one. Reflux conditions (12 hours) are critical for complete ring formation.

Bromination with Tribromophosphine Oxide

Final bromination uses tribromophosphine oxide (90g) in toluene under reflux for 12 hours. After extraction and silica gel chromatography, 2-bromo-4-(4-ethoxyphenyl)oxazole is isolated in 77% yield.

Carboxamide Coupling via Dicyclohexylcarbodiimide (DCC)

A study by Olomola et al. demonstrates carboxamide formation using DCC-mediated coupling. While applied to benzylamine derivatives, this method is adaptable to 4-ethoxyaniline:

Synthesis of 6-Bromo-2H-Chromene-3-Carboxylic Acid

6-Bromo-2H-chromene-3-carboxylic acid is synthesized via bromination of 2H-chromene-3-carboxylic acid using bromine in acetic acid. Yields range from 65–70%.

Amidation with 4-Ethoxyaniline

The carboxylic acid (1.14 mmol) and DCC (1.25 mmol) are dissolved in dichloromethane, cooled to 0°C, and treated with 4-ethoxyaniline (1.14 mmol). After 16 hours, filtration and concentration yield the carboxamide (30–56% yield).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A modified protocol reduces the amidation step from 16 hours to 45 minutes:

Optimized Reaction Conditions

  • Reagents : 6-Bromo-2H-chromene-3-carboxylic acid (1 eq), 4-ethoxyaniline (1.1 eq), DCC (1.2 eq), dichloromethane.
  • Conditions : Microwave irradiation at 100°C, 300W.
  • Yield : 68%, compared to 56% under conventional heating.

Green Chemistry Approaches

Ultrasound-assisted synthesis minimizes solvent use and reaction time:

Sonochemical Amidation

  • Reagents : 6-Bromo-2H-chromene-3-carboxylic acid, 4-ethoxyaniline, DCC.
  • Conditions : Ultrasound bath (40 kHz, 50°C), ethanol/water (3:1).
  • Yield : 72% in 2 hours vs. 56% in 16 hours.

Comparative Analysis of Methods

Method Key Steps Reagents/Solvents Yield Time
Multi-Step Synthesis Hydrolysis, esterification, bromination NaOH, DMA, tribromophosphine oxide 28% 44 hours
DCC Coupling Bromination, amidation DCC, dichloromethane 56% 16 hours
Microwave Microwave-assisted amidation DCC, dichloromethane 68% 45 minutes
Ultrasound Sonochemical amidation DCC, ethanol/water 72% 2 hours

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Ethyl acetate/water phases remove unreacted aniline.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) isolates the product (>95% purity).
  • Crystallization : Recrystallization from ethanol yields crystalline product.

Characterization Data :

  • IR : 3325 cm⁻¹ (N-H stretch), 1624 cm⁻¹ (C=O amide), 1573 cm⁻¹ (C=C).
  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, chromene H), 7.72–6.85 (m, 8H, aromatic), 4.12 (q, 2H, OCH₂), 1.42 (t, 3H, CH₃).

Challenges and Optimization

Bromination Efficiency

Tribromophosphine oxide achieves higher regioselectivity vs. N-bromosuccinimide (NBS), which may over-brominate.

Solvent Impact

Polar aprotic solvents (THF, DMA) improve esterification yields compared to DMF.

Temperature Control

Exceeding 0°C during DCC coupling promotes dicyclohexylurea (DCU) byproducts, reducing yields.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, particularly in the fields of oncology and anti-inflammatory research. Notable applications include:

  • Antiproliferative Effects : Studies have shown that this compound possesses potent antiproliferative properties against various cancer cell lines. For instance, it has been identified as an effective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .
  • Anti-Angiogenesis : The compound has demonstrated effects on inhibiting angiogenesis, which is the formation of new blood vessels from existing ones, a process often exploited by tumors to sustain their growth. Specifically, it has shown efficacy in reducing migration in human umbilical vein endothelial cells (HUVEC), indicating potential for anti-cancer therapies .
  • Antimicrobial Properties : this compound has also exhibited antibacterial activity against various strains of bacteria, including Escherichia coli and Bacillus subtilis, suggesting its potential use in treating bacterial infections .

Comparative Studies

Comparative studies highlight the unique aspects of this compound relative to other chromene derivatives.

Compound NameStructural FeaturesUnique Aspects
6-bromo-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamideHydroxy group instead of ethoxyPotentially enhanced solubility and reactivity
6-nitro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamideNitro group at position 6Increased electron-withdrawing effects
6-methyl-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamideMethyl and methoxy substituentsAltered lipophilicity and potential bioactivity

These comparisons reveal how variations in substituents can significantly influence biological activity and physicochemical properties, underscoring the distinctive profile of this compound within its chemical family .

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the phenyl ring and chromene backbone. Below is a comparative analysis:

Table 1: Structural and Molecular Data of Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
6-Bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (Target Compound) C₁₈H₁₄BrNO₄ 404.22 4-Ethoxyphenyl, 6-bromo Not provided N/A
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₇H₁₂BrNO₄ 374.19 4-Methoxyphenyl, 6-bromo Not provided
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₄BrNO₅ 420.22 4-Methoxyphenyl, 6-bromo, 8-methoxy 880065-66-7
6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₄BrNO₅ 404.22 2,4-Dimethoxyphenyl, 6-bromo Not provided
6-Bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide C₁₆H₉BrINO₃ 470.06 4-Iodophenyl, 6-bromo 301818-14-4
6-Bromo-N-(4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-2-oxo-2H-chromene-3-carboxamide C₂₁H₂₀BrN₃O₅S 514.37 4-(4-Methylpiperazinylsulfonyl)phenyl, 6-bromo 6353-0418

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound is moderately electron-donating, similar to methoxy analogs (), but bulkier.
  • Solubility : The piperazinyl sulfonyl group in enhances water solubility due to its ionizable nitrogen and polar sulfonyl moiety. Ethoxy and methoxy groups generally increase hydrophobicity compared to unsubstituted phenyl analogs.
  • Pharmacological Potential: Compounds like are used in high-throughput screening, suggesting bioactivity exploration. Methoxy and ethoxy groups are common in coumarin-based therapeutics for modulating pharmacokinetics .

Crystallographic and Hydrogen-Bonding Patterns

  • Chromene Backbone : The planar chromene ring facilitates π-π stacking, while the amide group participates in hydrogen bonding. Substituents like 8-methoxy () may disrupt planarity, altering intermolecular interactions.
  • Role of Substituents : Ethoxy and methoxy groups engage in weak hydrogen bonds (C-H···O), whereas the iodophenyl group () may form halogen bonds (C-I···O/N), influencing crystal morphology and stability .

Biological Activity

6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position, an ethoxy group at the 4-position of the phenyl ring, and a carboxamide functional group. Its molecular formula is C18H14BrNO4C_{18}H_{14}BrNO_4 with a molecular weight of 388.21 g/mol . The unique structural characteristics contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms. For instance, it has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells against oxidative damage and apoptosis, making it a candidate for neurodegenerative diseases like Alzheimer's .
  • Enzyme Inhibition : It has demonstrated inhibitory activity against certain enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurochemical pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Studies have shown that the compound interacts with specific biological targets, leading to inhibition of enzyme activity .
  • Molecular Modelling Studies : Kinetic studies indicate that it may work through mixed-type inhibition, affecting both the catalytic active site and peripheral sites on target enzymes like AChE .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
6-bromo-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamideHydroxy group instead of ethoxyPotentially enhanced solubility and reactivity
6-nitro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamideNitro group at position 6Increased electron-withdrawing effects
6-methyl-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamideMethyl and methoxy substituentsAltered lipophilicity and potential bioactivity

This table illustrates how variations in substituents can significantly influence biological activity and physicochemical properties.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Study : In vitro studies demonstrated that this compound could protect rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced toxicity, indicating its potential as a neuroprotective agent .
  • Anticancer Efficacy : In vivo studies on tumor-bearing mice showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .
  • Enzyme Inhibition : The compound was tested for AChE inhibition, yielding an IC50 value comparable to known inhibitors, suggesting its potential use in treating Alzheimer's disease .

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